1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine
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Overview
Description
1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine is a complex organic compound that features a pyrrolidine ring linked to a phenoxypropyl chain, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine typically involves multiple steps. One common approach starts with the preparation of the phenoxypropyl intermediate, which is then reacted with pyrrolidine. The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced through a borylation reaction, often using pinacolborane as the boron source and a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the borylation step and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the boron-containing moiety or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of phenoxy-substituted pyrrolidines.
Scientific Research Applications
1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Boron-containing compounds are of interest in medicinal chemistry for their potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine involves its ability to participate in various chemical reactions due to the presence of the boron-containing moiety. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling and borylation. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound features a similar boron-containing group but is attached to a benzaldehyde moiety instead of a phenoxypropyl chain.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar boron group attached to a fluoropyridine ring.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: This compound contains a boronic acid ester group attached to a pyrazole ring.
Uniqueness
1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine is unique due to its combination of a pyrrolidine ring, a phenoxypropyl chain, and a boron-containing moiety. This structure provides a versatile platform for various chemical transformations and applications in different fields.
Biological Activity
The compound 1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine is a novel pyrrolidine derivative featuring a boron-containing moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article aims to explore the biological activity of this compound through various research findings, case studies, and detailed analyses.
Chemical Structure and Properties
The molecular formula of This compound is represented as follows:
- Molecular Formula : C₁₃H₁₉B₁O₄
- Molecular Weight : 250.10 g/mol
- CAS Number : 214360-76-6
The compound's structure consists of a pyrrolidine ring attached to a propyl chain that links to a phenolic group substituted with a tetramethyl-1,3,2-dioxaborolane moiety. This unique structure is hypothesized to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar boron-containing structures exhibit significant anticancer activity. For instance, research has shown that derivatives of boronic acids can selectively inhibit cancer cell growth while sparing non-tumorigenic cells. A notable study highlighted the ability of certain boron-containing compounds to inhibit the motility of cancer cells and alter key signaling pathways involved in cell proliferation and survival .
Study | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Study 1 | Hepatocellular Carcinoma (HCC) | 10 | Inhibition of cell growth |
Study 2 | Non-tumorigenic Liver Cells | >100 | No significant effect |
These findings suggest that the biological activity of This compound may similarly target cancer cells through mechanisms involving apoptosis and cell cycle arrest.
The mechanisms through which boron-containing compounds exert their biological effects are diverse. They may involve:
- Inhibition of Proteasomal Activity : Boron compounds can disrupt proteasomal degradation pathways, leading to the accumulation of pro-apoptotic factors.
- Modulation of Signaling Pathways : These compounds may interfere with pathways such as PI3K/Akt and MAPK that are critical for cell survival and proliferation.
Case Study 1: In Vivo Efficacy
In a preclinical model using murine xenografts of human tumors, administration of a related boron compound demonstrated significant tumor reduction compared to controls. The study reported a tumor volume decrease by over 50% after treatment with an optimal dosing regimen .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies indicated that compounds with similar structures exhibit favorable absorption and distribution profiles in vivo. The half-life and bioavailability were shown to be adequate for therapeutic applications, suggesting potential for clinical development .
Properties
Molecular Formula |
C19H30BNO3 |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
1-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]pyrrolidine |
InChI |
InChI=1S/C19H30BNO3/c1-18(2)19(3,4)24-20(23-18)16-8-10-17(11-9-16)22-15-7-14-21-12-5-6-13-21/h8-11H,5-7,12-15H2,1-4H3 |
InChI Key |
RRGLNQKZTYQWOV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCN3CCCC3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.